DS-8587
Description
Evolution and Significance of the Fluoroquinolone Class of Antimicrobials
The quinolone class of antibiotics originated in the early 1960s with the discovery of nalidixic acid, which possessed narrow-spectrum activity primarily against Gram-negative bacteria and was mainly used for urinary tract infections. nih.govuspharmacist.com The subsequent development in the 1970s and 1980s led to the introduction of fluoroquinolones (FQs), characterized by the addition of a fluorine atom, which significantly expanded their spectrum of activity to include some Gram-positive bacteria and improved pharmacokinetic properties. nih.govuspharmacist.commdpi.com Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerase enzymes, specifically DNA gyrase and DNA topoisomerase IV. mdpi.comwikipedia.orgnih.gov These enzymes are essential for DNA replication, transcription, repair, and recombination, managing DNA supercoiling and decatenation. creative-diagnostics.comwikipedia.orgmdpi.com Fluoroquinolones inhibit the ligase activity of these enzymes, stabilizing the DNA-enzyme complex and leading to DNA breaks and bacterial cell death. wikipedia.orgnih.govcreative-diagnostics.com Over several decades, fluoroquinolones have been favored due to their potency, broad-spectrum activity, favorable bioavailability, and good tissue penetration. nih.govmdpi.com The class has evolved through several generations, with later generations demonstrating improved activity against Gram-positive organisms and broader spectrum activity, including against anaerobic bacteria. uspharmacist.comwikipedia.orgmdpi.com However, like other antibiotic classes, the widespread use of fluoroquinolones has led to the emergence of resistance, often mediated by mutations in the genes encoding DNA gyrase and topoisomerase IV, as well as efflux pump mechanisms. nih.govwikipedia.orgnih.gov
Historical Development and Research Rationale for DS-8587
This compound is a novel broad-spectrum fluoroquinolone synthesized by Daiichi Sankyo. asm.organtibioticdb.com Its development was driven by the need for new agents to combat the increasing prevalence of multidrug-resistant pathogens, particularly Acinetobacter baumannii, a globally emerging pathogen known for widespread antimicrobial resistance. researchgate.netresearchgate.netasm.org this compound retains the core structure of post-second-generation fluoroquinolones, showing resemblance to moxifloxacin, but incorporates distinct chemical modifications, including fluorination of the cyclopropyl (B3062369) group, a C7 octahydrocyclopentapyrrole, and a methylated C8. asm.org These structural features distinguish it from earlier and contemporary fluoroquinolones. asm.org The research rationale behind this compound focused on developing a fluoroquinolone with enhanced activity against both Gram-negative and Gram-positive bacteria, with a particular emphasis on challenging pathogens like A. baumannii. antibioticdb.comresearchgate.netnih.gov Preclinical studies aimed to evaluate its in vitro and in vivo antibacterial activity, its mechanism of action, and its potential to overcome existing resistance mechanisms. researchgate.netnih.gov Research presented in 2012 highlighted in vitro antimicrobial data for this compound against bacterial infections. springer.com The compound progressed to Phase 1 clinical development. antibioticdb.comresearchgate.net However, the development of this compound was subsequently discontinued (B1498344) in 2014 after Phase 1 for reasons that have not been publicly explained. asm.orgspringer.comresearchgate.netnih.gov Despite the discontinuation of clinical development, preclinical research findings regarding this compound have been published, providing insights into its potential and activity against specific pathogens. asm.orgnih.govresearchgate.net
Detailed research findings on this compound have demonstrated potent in vitro antibacterial activity against Acinetobacter baumannii. researchgate.netasm.orgnih.gov Studies showed that the minimum inhibitory concentrations (MICs) of this compound against clinical isolates of A. baumannii were superior to those of ciprofloxacin (B1669076) and levofloxacin (B1675101). researchgate.netresearchgate.netnih.govnih.gov Furthermore, the inhibitory activity of this compound against target enzymes (DNA gyrase and topoisomerase IV) was also found to be superior compared to ciprofloxacin and levofloxacin. researchgate.netresearchgate.netnih.gov Research indicated that the antibacterial activity of this compound was less affected by common efflux pumps like AdeABC and AbeM compared to ciprofloxacin. researchgate.netresearchgate.netnih.gov The frequency of single-step mutations leading to resistance with this compound was also observed to be lower than with ciprofloxacin. researchgate.netnih.gov In vivo studies in a murine calf muscle infection model demonstrated the therapeutic efficacy of this compound against multidrug-resistant A. baumannii. nih.gov The pharmacokinetic and pharmacodynamic analysis in this model indicated that the AUC/MIC ratio correlated best with efficacy. nih.gov Studies published in 2017 also revealed the in vivo efficacy of this compound against Fusobacterium necrophorum, an obligate Gram-negative anaerobe, in a murine liver abscess model. asm.orgresearchgate.netnih.govasm.org this compound was found to have micromolar IC50 values for the A. baumannii ParC and GyrA enzymes and demonstrated high potency against clinical isolates of A. baumannii with mutated ParC and GyrA domains. asm.orgnih.gov It was designed to have a significantly higher affinity for type II topoisomerases compared to other fluoroquinolones. researchgate.netresearchgate.net
The following table summarizes some key research findings regarding the in vitro activity of this compound against Acinetobacter baumannii compared to ciprofloxacin and levofloxacin, based on available research data.
| Compound | Activity Against A. baumannii Clinical Isolates (MICs) | Inhibitory Activity Against Target Enzymes | Effect of Efflux Pumps (AdeABC, AbeM) | Frequency of Single-Step Mutations |
| This compound | Superior to ciprofloxacin and levofloxacin researchgate.netresearchgate.netnih.govnih.gov | Superior to ciprofloxacin and levofloxacin researchgate.netresearchgate.netnih.gov | Less affected than ciprofloxacin researchgate.netresearchgate.netnih.gov | Lower than ciprofloxacin researchgate.netnih.gov |
| Ciprofloxacin | More affected than this compound researchgate.netresearchgate.netnih.gov | Higher than this compound researchgate.netnih.gov | ||
| Levofloxacin | Inferior to this compound researchgate.netresearchgate.netnih.gov |
Note: This table is based on comparative data presented in the cited research findings and may not represent comprehensive susceptibility data across all isolates.
Properties
CAS No. |
1356918-39-2 |
|---|---|
Molecular Formula |
C21H27ClF3N3O5 |
Molecular Weight |
493.9082 |
IUPAC Name |
7-((3aR,6aS)-3a-amino-6a-fluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride dihydrate |
InChI |
InChI=1S/C21H22F3N3O3.ClH.2H2O/c1-10-16-11(18(28)12(19(29)30)7-27(16)15-6-13(15)22)5-14(23)17(10)26-8-20(24)3-2-4-21(20,25)9-26;;;/h5,7,13,15H,2-4,6,8-9,25H2,1H3,(H,29,30);1H;2*1H2/t13-,15+,20-,21+;;;/m0.../s1 |
InChI Key |
WDCLSNJDBKODOF-JNEZQIAFSA-N |
SMILES |
O=C(C1=CN([C@H]2[C@@H](F)C2)C3=C(C=C(F)C(N4C[C@]5(F)[C@](CCC5)(N)C4)=C3C)C1=O)O.[H]Cl.[H]O[H].[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS-8587; DS8587; DS 8587; DS-8587 free |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Ds 8587
Elucidation of Primary Bacterial Target Enzymes
The primary targets of DS-8587 in bacterial cells are DNA gyrase and topoisomerase IV researchgate.netnih.govspringer.commedkoo.comdaiichisankyo.com. Both are type II topoisomerases that manage DNA supercoiling and disentanglement researchgate.netijdvl.com.
Inhibitory Activity Against Bacterial DNA Gyrase (GyrA)
This compound demonstrates inhibitory activity against bacterial DNA gyrase nih.gov. DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription ijdvl.com. Mutations in the gyrA gene are known to be associated with resistance to quinolone antibiotics researchgate.net. Studies have evaluated the inhibitory concentrations of this compound against both wild-type and mutated forms of DNA gyrase nih.gov.
Inhibitory Activity Against Bacterial Topoisomerase IV (ParC)
In addition to DNA gyrase, this compound also inhibits bacterial topoisomerase IV nih.gov. Topoisomerase IV, composed of ParC and ParE subunits, primarily functions in the decatenation (unlinking) of replicated chromosomes ijdvl.com. Mutations in the parC gene can also contribute to quinolone resistance nih.govingentaconnect.com. Research indicates this compound's inhibitory activity against wild-type and altered topoisomerase IV nih.gov.
Mechanisms of Enzyme Inhibition and DNA Complex Stabilization
Similar to other quinolones, this compound inhibits bacterial type II topoisomerases by stabilizing the covalent enzyme-DNA cleavage complex researchgate.netnih.gov. These enzymes work by transiently breaking and rejoining DNA strands nih.govsigmaaldrich.com. Quinolones like this compound trap the enzyme in the cleaved state, preventing the religation of DNA strands pathway.mdnih.gov. This stabilization of the cleavage complex leads to the accumulation of DNA breaks.
Comparative Analysis of Target Affinity with Established Fluoroquinolones
This compound has been shown to possess a higher affinity for bacterial type II topoisomerases compared to established fluoroquinolones such as levofloxacin (B1675101) and ciprofloxacin (B1669076) researchgate.netnih.govingentaconnect.com. This enhanced affinity contributes to its potent antibacterial activity, particularly against strains that have developed resistance to older fluoroquinolones through mutations in the target enzymes nih.govresearchgate.net.
Research findings illustrate the superior inhibitory activity of this compound against wild-type and altered bacterial DNA gyrase and topoisomerase IV compared to levofloxacin and ciprofloxacin. nih.gov
Here is a representation of comparative inhibitory activity data:
| Compound | Target Enzyme (Strain) | IC₅₀ (Wild-Type) | IC₅₀ (Altered) | Fold Lower than Levofloxacin (Wild-Type) | Fold Lower than Ciprofloxacin (Wild-Type) |
| This compound | DNA Gyrase (A. baumannii) | 3.7-fold lower nih.gov | 4.9-fold lower nih.gov | ||
| This compound | DNA Gyrase (Altered GyrA, A. baumannii) | 7.8-fold lower nih.gov | 8.4-fold lower nih.gov | ||
| This compound | Topoisomerase IV (A. baumannii) | 3.2-fold lower nih.gov | 2.1-fold lower nih.gov | ||
| This compound | Topoisomerase IV (Altered ParC, A. baumannii) | 7.5-fold lower nih.gov | 5.6-fold lower nih.gov | ||
| Levofloxacin | DNA Gyrase (A. baumannii) | - | - | ||
| Ciprofloxacin | DNA Gyrase (A. baumannii) | - | - | ||
| Levofloxacin | Topoisomerase IV (A. baumannii) | - | - | ||
| Ciprofloxacin | Topoisomerase IV (A. baumannii) | - | - |
Minimum inhibitory concentrations (MICs) of this compound against clinical isolates, including quinolone-susceptible strains and those with mutations in quinolone resistance-determining regions (QRDRs) of gyrA and parC, were also found to be superior to those of ciprofloxacin and levofloxacin. nih.gov For clinical isolates with gyrA/parC mutations, the MICs of this compound were significantly lower than those of levofloxacin and ciprofloxacin. nih.gov
Here is a representation of comparative MIC data against A. baumannii clinical isolates:
| Compound | A. baumannii Strains (Wild-Type gyrA/parC) | MIC Range (μg/ml) | Fold Lower than Levofloxacin | Fold Lower than Ciprofloxacin |
| This compound | Wild-Type | ≤0.015 to 0.06 nih.gov | 4- to 8-fold lower nih.gov | 8- to 16-fold lower nih.gov |
| Levofloxacin | Wild-Type | - | - | |
| Ciprofloxacin | Wild-Type | - | - |
| Compound | A. baumannii Strains (with gyrA/parC mutations) | MIC Range (μg/ml) | Fold Lower than Levofloxacin | Fold Lower than Ciprofloxacin |
| This compound | Mutated | 0.5 to 1 nih.gov | 4- to 16-fold lower nih.gov | 64- to 128-fold lower nih.gov |
| Levofloxacin | Mutated | 8 nih.gov | - | - |
| Ciprofloxacin | Mutated | 32 nih.gov | - | - |
Downstream Cellular Consequences of DNA Topoisomerase Inhibition
The inhibition of bacterial DNA gyrase and topoisomerase IV by this compound leads to the accumulation of stabilized DNA cleavage complexes researchgate.netnih.gov. These complexes act as roadblocks for the DNA replication and transcription machinery, ultimately resulting in DNA fragmentation and damage nih.govwikipedia.org. This extensive DNA damage triggers cellular processes that can lead to bacterial cell death nih.govwikipedia.org. The inability of the bacterial cell to repair the damaged DNA and properly segregate its chromosomes due to the trapped topoisomerase-DNA complexes is lethal nih.govsigmaaldrich.com.
In Vitro Antimicrobial Efficacy and Spectrum of Activity of Ds 8587
Efficacy Against Gram-Negative Bacterial Pathogens
DS-8587 exhibits significant activity against a range of clinically important Gram-negative bacteria. This includes multidrug-resistant organisms that pose a considerable challenge in clinical settings.
Acinetobacter baumannii is a significant nosocomial pathogen, frequently exhibiting resistance to multiple classes of antibiotics. This compound has shown potent in vitro activity against this organism. Studies have demonstrated that the minimum inhibitory concentrations (MICs) of this compound against clinical isolates of A. baumannii are superior to those of other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101). nih.govnih.gov
The antibacterial activity of this compound is less affected by common resistance mechanisms in A. baumannii, such as the AdeA/AdeB/AdeC or AbeM efflux pumps, when compared to ciprofloxacin. nih.gov Furthermore, the frequency of single-step mutations leading to resistance is lower for this compound than for ciprofloxacin. nih.gov
Against wild-type gyrA/parC strains of A. baumannii, this compound displayed excellent activity, with MICs ranging from ≤0.015 to 0.06 μg/mL. nih.gov These values were 4- to 8-fold lower than those of levofloxacin and 8- to 16-fold lower than those of ciprofloxacin. nih.gov For clinical isolates with mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, the MICs of this compound were in the range of 0.5 to 1 μg/mL. nih.gov This was 4- to 16-fold lower than levofloxacin and 64- to 128-fold lower than ciprofloxacin. nih.gov The MIC range of this compound against multidrug-resistant (MDR) A. baumannii has been reported as 0.25-2 mg/L, which is at least 16-fold more potent than ciprofloxacin and 8-fold more potent than levofloxacin. nih.gov
| Organism | This compound MIC Range (μg/mL) | Comparator MIC Range (μg/mL) |
| Acinetobacter baumannii (wild-type gyrA/parC) | ≤0.015 - 0.06 | Levofloxacin: 4- to 8-fold higherCiprofloxacin: 8- to 16-fold higher |
| Acinetobacter baumannii (gyrA/parC mutants) | 0.5 - 1 | Levofloxacin: 4- to 16-fold higherCiprofloxacin: 64- to 128-fold higher |
| Multidrug-Resistant Acinetobacter baumannii | 0.25 - 2 | Levofloxacin: 8-fold higherCiprofloxacin: 16-fold higher |
*Table 1: In Vitro Activity of this compound against Acinetobacter baumannii
Fusobacterium necrophorum, a Gram-negative anaerobic bacillus, is implicated in various infections, including Lemierre's syndrome and liver abscesses. This compound has demonstrated potent in vitro activity against this pathogen. In one study, the MIC of this compound against F. necrophorum was reported to be 0.015 mg/mL, which was significantly lower than that of levofloxacin (1 mg/mL).
This compound has shown broad-spectrum activity against various pathogens that cause both community and nosocomial infections, which includes members of the Enterobacteriaceae family. While specific and detailed MIC data for a wide range of Enterobacteriaceae are not extensively published in the provided search results, its classification as a novel broad-spectrum quinolone suggests activity against clinically relevant species such as Escherichia coli.
Beyond Acinetobacter baumannii, the activity of this compound against other non-fermenting Gram-negative bacteria is an area of interest. As a broad-spectrum fluoroquinolone, it is anticipated to have activity against other challenging non-fermenters, although specific MIC data for organisms like Pseudomonas aeruginosa, Stenotrophomonas maltophilia, and Burkholderia cepacia complex were not detailed in the provided search results.
Efficacy Against Gram-Positive Bacterial Pathogens
This compound is described as a novel broad-spectrum fluoroquinolone with extended antimicrobial activity that includes Gram-positive pathogens. nih.gov This suggests efficacy against clinically important Gram-positive bacteria. However, specific MIC values for key Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis were not available in the provided search results.
Assessment of Bactericidal Versus Bacteriostatic Effects
An important characteristic of an antimicrobial agent is whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). For this compound, its bactericidal activity against multidrug-resistant Acinetobacter baumannii has been reported. nih.gov One study noted that bactericidal activity, defined as a 3 log10 reduction in the initial bacterial counts, was observed within 2 to 4 hours of exposure to this compound for the tested MDR A. baumannii strains. nih.gov This rapid bactericidal action is a favorable attribute for the treatment of severe infections.
Determination of Minimal Inhibitory Concentrations (MICs) Across Diverse Isolates
The antimicrobial activity of this compound has been quantified using minimal inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Studies have shown that this compound exhibits potent activity against a variety of clinical isolates.
Notably, against wild-type gyrA/parC strains of Acinetobacter baumannii, this compound has demonstrated excellent antibacterial activity, with MICs ranging from ≤0.015 to 0.06 μg/mL. asm.org For clinical isolates of A. baumannii with mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC, the MICs of this compound were in the range of 0.5 to 1 μg/ml. asm.org Against multidrug-resistant (MDR) A. baumannii, the MIC range for this compound was reported to be 0.25-2 mg/L.
Beyond A. baumannii, this compound has shown a broad spectrum of activity. The reported MIC90 values for Streptococcus pneumoniae and Streptococcus pyogenes were both 0.03 μg/ml, while the MIC90 for Escherichia coli was ≤1 μg/ml. asm.org For the anaerobic bacterium Fusobacterium necrophorum, the MIC of this compound was 0.015 mg/mL. nih.gov
The following table summarizes the Minimal Inhibitory Concentration (MIC) of this compound against various bacterial isolates.
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Acinetobacter baumannii | Wild-type gyrA/parC | ≤0.015 - 0.06 |
| Acinetobacter baumannii | gyrA/parC mutants | 0.5 - 1 |
| Acinetobacter baumannii | Multidrug-resistant | 0.25 - 2 |
| Streptococcus pneumoniae | Not Specified | 0.03 (MIC90) |
| Streptococcus pyogenes | Not Specified | 0.03 (MIC90) |
| Escherichia coli | Not Specified | ≤1 (MIC90) |
| Fusobacterium necrophorum | Not Specified | 0.015 |
Comparative Potency Assessments Against Standard-of-Care Antimicrobial Agents
The in vitro potency of this compound has been consistently shown to be superior to that of other commonly used fluoroquinolones, such as ciprofloxacin and levofloxacin, particularly against resistant strains of A. baumannii.
Against wild-type A. baumannii, the MICs of this compound were 4- to 8-fold lower than those of levofloxacin and 8- to 16-fold lower than those of ciprofloxacin. asm.org This enhanced potency is even more pronounced against A. baumannii isolates with gyrA/parC mutations, where this compound MICs were 4- to 16-fold lower than levofloxacin and a significant 64- to 128-fold lower than ciprofloxacin. asm.org Furthermore, against MDR A. baumannii, this compound MICs were at least 16-fold more potent than ciprofloxacin and 8-fold more potent than levofloxacin.
In a study involving an isogenic mutant of A. baumannii ATCC 19606 with a single mutation in the gyrA QRDR, the MIC of this compound was 1 μg/ml. In contrast, the MICs of levofloxacin and ciprofloxacin against the same mutant were 8 and 32 μg/ml, respectively.
For the anaerobic pathogen Fusobacterium necrophorum, this compound demonstrated a significantly lower MIC (0.015 mg/mL) compared to levofloxacin (1 mg/mL). nih.gov
The following table provides a comparative overview of the potency of this compound against standard-of-care antimicrobial agents based on their Minimal Inhibitory Concentrations (MICs).
| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| A. baumannii | Wild-type gyrA/parC | ≤0.015 - 0.06 | 4- to 8-fold higher than this compound | 8- to 16-fold higher than this compound |
| A. baumannii | gyrA/parC mutants | 0.5 - 1 | 4- to 16-fold higher than this compound | 64- to 128-fold higher than this compound |
| A. baumannii | ATCC 19606 (gyrA mutant) | 1 | 8 | 32 |
| F. necrophorum | Not Specified | 0.015 | 1 | Not Specified |
Preclinical in Vivo Efficacy Studies of Ds 8587 in Animal Models of Infection
Therapeutic Efficacy in Murine Models of Gram-Negative Bacterial Infections
Murine models are commonly used in preclinical studies to evaluate the efficacy of antibacterial agents against Gram-negative pathogens. DS-8587 has been tested in specific murine infection models to demonstrate its therapeutic potential.
Murine Calf Muscle Infection Models (e.g., Acinetobacter baumannii)
Studies have evaluated the efficacy of this compound in a murine calf muscle infection model using multidrug-resistant (MDR) Acinetobacter baumannii asm.orgnih.govresearchgate.netasm.orgtargetmol.cnufv.br. Therapeutic efficacy was observed in this model nih.gov. Analysis of pharmacokinetic and pharmacodynamic (PK/PD) indices revealed that the area under the concentration-versus-time curve (AUC) to minimum inhibitory concentration (MIC) ratio showed the best correlation with efficacy nih.gov. The total and free drug AUC/MIC values required for a static effect were determined to be 29.4 and 14.1, respectively nih.gov. These data suggest that this compound could be an effective agent against MDR A. baumannii infection nih.gov.
Murine Liver Abscess Models (e.g., Fusobacterium necrophorum)
The in vivo anti-anaerobic activity of this compound has been examined in a murine model of Fusobacterium necrophorum-induced liver abscess developed via blood-borne infection nih.govescholarship.orgmedkoo.comnih.govresearchgate.netasm.org. In this model, mice infected with F. necrophorum were treated with this compound or levofloxacin (B1675101) (LVFX) nih.gov. This compound demonstrated significant reduction in the number of viable bacteria in the liver compared to LVFX medkoo.comnih.gov. This compound was able to eradicate viable bacteria in the liver at doses as low as 4 mg/kg, administered twice daily nih.gov. In contrast, liver bacteria were not eradicated in any of the LVFX-treated mice, even at a dose of 100 mg/kg nih.gov. The pharmacokinetic parameter AUC/MIC ratio also showed the best correlation with the efficacy of this compound in this model nih.gov. The AUC/MIC ratios for this compound (4 mg/kg) and LVFX (100 mg/kg) were 600 and 145.6 in the liver, respectively nih.gov.
Research Findings in Murine Liver Abscess Model:
| Treatment Group | Dose (mg/kg, twice daily) | Bacterial Eradication in Liver | Liver AUC/MIC Ratio |
| Saline (Control) | - | No | - |
| This compound | 0.8 | Not specified | - |
| This compound | 4 | Yes | 600 |
| This compound | 20 | Yes | - |
| Levofloxacin (LVFX) | 20 | No | - |
| Levofloxacin (LVFX) | 100 | No | 145.6 |
Efficacy in Other Relevant Animal Models of Systemic and Localized Infections
Based on the available search results, specific preclinical in vivo efficacy data for this compound in animal models of systemic and localized infections other than murine calf muscle infection caused by A. baumannii and murine liver abscess caused by F. necrophorum were not detailed. This compound is described as having broad-spectrum activity nih.govnih.gov, but the provided information focuses on the aforementioned murine models.
Investigation of Efficacy in Immunocompromised Animal Models
Information regarding the investigation of this compound efficacy specifically in immunocompromised animal models was not found in the provided search results. Preclinical studies often utilize immunocompromised models, such as neutropenic mice, to assess the direct effect of an antimicrobial agent on bacterial clearance without significant host immune contribution nih.gov. However, the available information does not detail such studies for this compound.
Assessment of Bacterial Load Reduction in Infected Tissues
Assessment of bacterial load reduction is a key outcome measure in preclinical efficacy studies. In the murine calf muscle infection model with MDR A. baumannii, therapeutic efficacy was observed, which implies a reduction in bacterial load in the infected muscle tissue nih.gov. In the murine liver abscess model caused by F. necrophorum, this compound significantly reduced the number of viable bacteria in the liver, leading to eradication at certain dose levels medkoo.comnih.gov. These findings demonstrate the ability of this compound to reduce bacterial burden in infected tissues in these specific animal models.
Investigation of Bacterial Resistance Mechanisms to Ds 8587
Characterization of Efflux Pump Contributions to Reduced Susceptibility
Efflux pumps are a significant contributor to multidrug resistance in bacteria, including A. baumannii nih.govfrontiersin.org. These membrane-bound transporters actively extrude a wide range of substrates, including antibiotics, from the bacterial cell frontiersin.org. Studies have investigated the impact of specific efflux systems on the susceptibility of A. baumannii to DS-8587.
Impact of AdeABC Efflux Systems
The AdeABC efflux pump is a prominent resistance-nodulation-division (RND) type system in A. baumannii known to confer resistance to multiple antibiotic classes, including fluoroquinolones nih.govfrontiersin.orgmdpi.com. Research indicates that the antibacterial activity of this compound is less affected by the AdeABC efflux system compared to ciprofloxacin (B1669076) nih.govresearchgate.netasm.orgasm.orgnih.gov. Overexpression of AdeABC has been linked to decreased susceptibility to various antibiotics nih.govfrontiersin.org. While AdeABC can contribute to reduced susceptibility to fluoroquinolones, this compound appears to be less impacted by this system than some comparator quinolones nih.govresearchgate.netasm.orgasm.orgnih.gov. Studies using an efflux pump inhibitor further supported that the MIC of this compound was less affected compared to that of ciprofloxacin nih.gov.
Impact of AbeM Efflux Systems
The AbeM efflux pump is another transporter in A. baumannii that can contribute to multidrug resistance nih.govresearchgate.net. Similar to the findings with AdeABC, studies have shown that the antibacterial activity of this compound is less affected by the AbeM efflux system when compared to ciprofloxacin nih.govresearchgate.netasm.orgasm.orgnih.gov. Investigations using an AbeM-overexpressing strain have helped to characterize the specific contribution of this pump to reduced susceptibility to this compound nih.gov.
Analysis of Target Gene Mutations in Quinolone Resistance-Determining Regions (QRDRs)
Fluoroquinolones primarily target bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE) nih.govmdpi.com. Resistance to quinolones often arises from point mutations within specific regions of these genes, known as the quinolone resistance-determining regions (QRDRs) nih.govakjournals.com. These mutations can alter the target enzymes, reducing their affinity for the antibiotic nih.gov.
Mutations in gyrA Gene
Mutations in the gyrA gene are a common mechanism of quinolone resistance akjournals.complos.orgdovepress.com. In A. baumannii, a frequent mutation involves a substitution at serine 81 (Ser81), often to leucine (B10760876) (Ser81Leu) nih.govresearchgate.netakjournals.com. This mutation in gyrA has been shown to impact the susceptibility to this compound, leading to an increase in the minimum inhibitory concentration (MIC) nih.govresearchgate.net. However, the increase in MIC observed with a single gyrA mutation (Ser81Leu) was reported to be less pronounced for this compound compared to ciprofloxacin and levofloxacin (B1675101) nih.govresearchgate.net. Other gyrA mutations, such as Asp87Asn, have also been observed in quinolone-resistant A. baumannii isolates akjournals.com.
Mutations in parC Gene
Mutations in the parC gene, encoding a subunit of topoisomerase IV, also contribute to quinolone resistance, often acting in conjunction with gyrA mutations to achieve higher levels of resistance akjournals.complos.org. A common mutation in parC in A. baumannii is a substitution at serine 84 (Ser84), frequently to leucine (Ser84Leu) akjournals.com. Clinical isolates of A. baumannii harboring mutations in both gyrA and parC QRDRs have shown reduced susceptibility to this compound, although the MICs for this compound were reported to be lower compared to those of ciprofloxacin and levofloxacin against such isolates nih.gov. The co-occurrence of gyrA and parC mutations is often associated with elevated levels of quinolone resistance akjournals.complos.org.
Frequency of Spontaneous Resistance Development In Vitro
The frequency at which spontaneous mutations conferring resistance arise in a bacterial population is an important factor in assessing the potential for resistance development during treatment emerypharma.comreactgroup.org. Studies evaluating the frequency of single-step resistance selection for this compound in vitro have indicated that it is lower than that observed for ciprofloxacin nih.govresearchgate.netasm.orgasm.orgnih.gov. For certain A. baumannii strains, the frequencies of single-step resistance selection with this compound were reported to be in the range of 4.2 × 10⁻⁸ to 7.3 × 10⁻⁸ at 4 times the MIC, while those for ciprofloxacin were higher, ranging from 2.4 × 10⁻⁶ to 9.6 × 10⁻⁶ at the same multiple of the MIC nih.gov. The lower frequency of spontaneous resistance development suggests a potentially reduced likelihood of resistance emerging through single-step chromosomal mutations compared to some other fluoroquinolones nih.govresearchgate.netnih.gov.
Dynamics of Resistance Evolution Under Selective Pressure
The development of bacterial resistance to antibiotics, including fluoroquinolones like this compound, is primarily driven by spontaneous mutations in chromosomal genes that confer reduced susceptibility or resistance. These mutations are then selected for and become prevalent under the selective pressure exerted by the antibiotic savemyexams.comsavemyexams.com. Key mechanisms of resistance to quinolones typically involve alterations in the drug target enzymes, DNA gyrase and topoisomerase IV, and/or mechanisms that reduce the intracellular concentration of the antibiotic, such as efflux pumps or decreased outer membrane permeability reactgroup.orgnih.gov.
Studies investigating the dynamics of resistance evolution under selective pressure with this compound have included comparisons with other fluoroquinolones. Research focusing on Acinetobacter baumannii, a significant nosocomial pathogen, indicated that the frequency of single-step resistance selection with this compound was lower than that observed with ciprofloxacin researchgate.netnih.gov. This suggests that this compound may exert a different selective pressure, potentially leading to a reduced likelihood of rapid resistance emergence through single high-impact mutations compared to ciprofloxacin.
Furthermore, the influence of efflux pumps on the activity of this compound under selective pressure has been evaluated. Efflux pumps, such as the AdeABC and AbeM systems in A. baumannii, are known to contribute to fluoroquinolone resistance by actively transporting the antibiotic out of the bacterial cell reactgroup.orgresearchgate.net. Investigations have shown that the antibacterial activity of this compound was less affected by the presence or overexpression of the adeA/adeB/adeC or abeM efflux pumps compared to ciprofloxacin and levofloxacin researchgate.netnih.gov. This reduced susceptibility to efflux-mediated resistance suggests that this compound may maintain better activity against strains where efflux is a primary resistance mechanism, potentially altering the evolutionary trajectories under selective pressure in such strains.
Profiles of Cross-Resistance and Collateral Susceptibility with Other Fluoroquinolones
Cross-resistance occurs when resistance to one antibiotic confers resistance to another antibiotic, often within the same class or due to shared resistance mechanisms frontiersin.org. Collateral susceptibility, conversely, describes the phenomenon where resistance to one antibiotic leads to increased susceptibility to another frontiersin.org. Understanding these profiles is crucial for optimizing antibiotic usage and potentially developing strategies to mitigate resistance.
This compound, as a novel fluoroquinolone, has been evaluated for its activity against bacterial isolates resistant to other fluoroquinolones, particularly in challenging pathogens like A. baumannii. Studies have demonstrated that this compound exhibits potent antibacterial activity against quinolone-resistant A. baumannii clinical isolates, including those harboring mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC nih.govnih.govnih.gov.
Comparisons of minimum inhibitory concentrations (MICs) have provided insights into the cross-resistance profiles. For A. baumannii clinical isolates with gyrA/parC mutations, the MICs of this compound were reported to be significantly lower than those of levofloxacin and ciprofloxacin nih.gov. Specifically, MICs for this compound against these resistant isolates ranged from 0.5 to 1 µg/ml, which were 4- to 16-fold lower than those of levofloxacin and 64- to 128-fold lower than those of ciprofloxacin nih.gov. This indicates a reduced level of cross-resistance between this compound and these commonly used fluoroquinolones in A. baumannii strains carrying target enzyme mutations.
The impact of efflux pumps on cross-resistance has also been examined. This compound's activity was found to be less affected by the adeA/adeB/adeC and abeM efflux pumps compared to ciprofloxacin researchgate.netnih.gov. This suggests that this compound may circumvent some efflux-mediated resistance mechanisms that affect other fluoroquinolones, contributing to a distinct cross-resistance profile.
While the data primarily highlights reduced cross-resistance with this compound against strains resistant to other fluoroquinolones via common mechanisms (target mutations and specific efflux pumps), detailed profiles of collateral susceptibility with a wide range of other fluoroquinolones require further comprehensive investigation. However, the observed lower impact of key resistance mechanisms on this compound activity suggests potential for activity against strains that have developed resistance to older fluoroquinolones.
Table: Comparison of MICs for this compound, Levofloxacin, and Ciprofloxacin against A. baumannii Isolates with gyrA/parC Mutations nih.gov
| Compound | MIC Range (µg/ml) | Fold Lower than Levofloxacin | Fold Lower than Ciprofloxacin |
| This compound | 0.5 - 1 | 4 - 16 | 64 - 128 |
| Levofloxacin | - | - | - |
| Ciprofloxacin | - | - | - |
Note: MIC ranges for Levofloxacin and Ciprofloxacin against these specific isolates were higher than the range shown for this compound in the source data, hence the fold differences are presented relative to this compound.
Pharmacokinetic and Pharmacodynamic Pk/pd Characterization of Ds 8587 in Preclinical Species
Determination of Preclinical PK Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)
The determination of preclinical PK parameters, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), provides critical insights into the fate of a drug within an animal model beckman.comnih.govwuxiapptec.com. Absorption describes how the drug enters the systemic circulation, distribution details its movement throughout the body and into tissues, metabolism outlines how the drug is broken down, and excretion describes how the drug and its metabolites are eliminated from the body frontiersin.orgbeckman.com. These parameters are typically evaluated through in vivo studies, often utilizing techniques such as liquid chromatography coupled to mass spectrometry (LC-MS/MS) to measure drug concentrations in biological samples frontiersin.orgmdpi.com. While preclinical ADME studies are a standard part of drug development for small molecules like DS-8587 beckman.comwuxiapptec.com, detailed quantitative data regarding the specific absorption rate, volume of distribution, metabolic pathways and rates, and excretion routes and percentages for this compound in various preclinical species were not available in the provided search results.
Establishment of PK/PD Indices Correlating with Therapeutic Efficacy (e.g., AUC/MIC Ratio)
Establishing PK/PD indices is a key aspect of preclinical evaluation, aiming to correlate drug exposure with therapeutic outcomes pharmtech.comnih.govnih.gov. These indices integrate PK parameters (like drug concentration over time) with PD measures (like the minimum inhibitory concentration, MIC, for antibiotics) to predict the likelihood of efficacy nih.govmdpi.com. For many antibiotics, including quinolones, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a widely recognized PK/PD index that correlates with antibacterial efficacy nih.govresearchgate.netashp.org. Research investigating this compound has specifically shown that the AUC/MIC ratio demonstrated the best correlation with its efficacy in a murine model of Fusobacterium necrophorum-induced liver abscess researchgate.net. This finding indicates that the total drug exposure relative to the sensitivity of the pathogen is a significant determinant of this compound's effectiveness in this preclinical infection model researchgate.net.
Tissue Distribution and Penetration Profiles in Animal Models
Evaluating the tissue distribution and penetration profiles of a drug in animal models is crucial to understand where the drug goes in the body and if it reaches sufficient concentrations at the site of infection or intended action plos.orgfrontiersin.orgmdpi.comnih.gov. These studies typically involve administering the drug to animals and measuring its concentration in various tissues and organs over time plos.orgfrontiersin.org. Methods like quantitative whole-body autoradiography (QWBA) or oxidative combustion analysis can be used to assess tissue distribution plos.org. Physiologically based pharmacokinetic (PBPK) models can also be employed to predict tissue concentrations across species mdpi.comnih.gov. While understanding the tissue distribution of this compound is important for assessing its potential to treat localized infections, specific, detailed data on its distribution and penetration into various tissues in preclinical species were not found in the provided search results.
Plasma Protein Binding Characteristics in Preclinical Species
Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma sygnaturediscovery.comwuxiapptec.com. This binding is a critical factor influencing drug distribution, metabolism, and excretion, as typically only the unbound or "free" fraction of the drug is considered pharmacologically active and able to cross cell membranes to reach its target site nih.govsygnaturediscovery.comwuxiapptec.com. Plasma protein binding studies are routinely conducted in preclinical species and humans to understand how much free drug is available frontiersin.orgsygnaturediscovery.comwuxiapptec.com. Factors such as species differences in protein composition and drug affinity can affect binding wuxiapptec.comrsc.orgnih.gov. While the assessment of plasma protein binding is an important component of preclinical PK characterization frontiersin.orgsygnaturediscovery.com, specific data detailing the plasma protein binding characteristics of this compound in different preclinical species were not available in the provided search results.
Advanced Research Methodologies Applied to Ds 8587 Studies
Molecular Biology Techniques for Target Enzyme Characterization
Molecular biology techniques have been crucial in characterizing the interaction of DS-8587 with its bacterial targets. As a fluoroquinolone, this compound primarily targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govresearchgate.net DNA gyrase is composed of GyrA and GyrB subunits, while topoisomerase IV consists of ParC and ParE subunits. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination by controlling DNA topology. nih.govresearchgate.net
Research has demonstrated this compound's potent inhibitory activity against these target enzymes. Studies comparing this compound to other fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) showed that this compound possessed superior inhibitory activity against bacterial target enzymes. researchgate.netresearchgate.netasm.org This characterization often involves in vitro enzyme inhibition assays to determine the concentration of this compound required to inhibit the activity of purified bacterial DNA gyrase and topoisomerase IV. The inhibitory concentration (IC50) values are key parameters derived from these studies, indicating the potency of the compound against the target enzymes. Analysis of mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding these subunits (gyrA, gyrB, parC, and parE) is a fundamental molecular biology technique used to understand how alterations in the target enzymes affect susceptibility to this compound. researchgate.netresearchgate.netasm.orgmdpi.com this compound has been shown to have high potency against clinical isolates of Acinetobacter baumannii with mutations in the ParC and GyrA domains. asm.org Furthermore, this compound was designed to have a higher affinity for type II topoisomerases compared to other fluoroquinolones, a characteristic likely investigated and confirmed through molecular interaction studies. researchgate.net
Genetic Manipulation and Mutagenesis for Resistance Studies
Genetic manipulation and mutagenesis techniques are indispensable for investigating the mechanisms by which bacteria develop resistance to this compound. Resistance to fluoroquinolones commonly arises through spontaneous mutations in the genes encoding DNA gyrase and topoisomerase IV, particularly within the QRDRs. nih.govnih.govresearchgate.netmdpi.com
Studies on this compound have involved the selection of resistant mutants through serial passage of susceptible bacterial strains in increasing concentrations of the compound or other related antibiotics like ciprofloxacin. researchgate.netasm.orgmdpi.com By analyzing the genomes of these selected mutants, researchers can identify the specific genetic alterations, such as point mutations in gyrA and parC, that confer reduced susceptibility to this compound. researchgate.netresearchgate.netasm.orgmdpi.com Comparative studies have shown that the frequency of single-step mutations leading to resistance was lower for this compound than for ciprofloxacin. researchgate.netresearchgate.netasm.org
Beyond target modifications, bacterial efflux pumps play a significant role in resistance by actively transporting the antibiotic out of the bacterial cell. nih.govresearchgate.netresearchgate.net Genetic techniques, such as constructing isogenic mutant strains that overexpress specific efflux pumps (e.g., adeA/adeB/adeC and abeM in A. baumannii), have been used to assess their impact on this compound activity. researchgate.netasm.org Conversely, deletion mutants, like an abeM deletion mutant constructed by allelic exchange, can help determine the contribution of a specific efflux pump to observed resistance levels. researchgate.net These genetic approaches provide valuable data on the primary resistance mechanisms against this compound and the potential for resistance development.
High-Throughput Screening Platforms for Efficacy and Resistance Profiling
High-throughput screening (HTS) platforms enable the rapid evaluation of large numbers of compounds or genetic variants for desired phenotypes, such as antibacterial efficacy or resistance. While specific details of the HTS platforms used for this compound are not extensively described in the provided information, one source mentions that "seventy target-based high-throughput screening" was conducted in 2017 studies related to this compound's in vivo efficacy, resistance, or efficacy. ugent.be
Generally, HTS platforms in antibacterial research utilize automation for liquid handling, plate reading (e.g., measuring bacterial growth inhibition), and data acquisition and analysis. ugent.beistem.euresearchgate.netaxcelead-us.comaxcelead.com Target-based HTS would likely involve screening for compounds that inhibit the activity of purified enzymes like DNA gyrase or topoisomerase IV in a miniaturized format. Cell-based HTS could involve screening compound libraries for their ability to inhibit bacterial growth or evaluating the susceptibility of a large collection of bacterial strains or mutants to this compound to profile resistance patterns. These platforms allow for efficient initial identification of active compounds and the systematic assessment of efficacy and resistance across diverse bacterial populations or genetic backgrounds.
In Silico Modeling and Computational Approaches for Drug-Target Interactions
In silico modeling and computational approaches play an increasingly important role in drug discovery and characterization, including understanding drug-target interactions. These methods can predict how a compound binds to its target, estimate binding affinity, and provide insights into the molecular mechanisms of action. researchgate.netaxcelead-us.comnih.govuniprot.orgmdpi.comresearchgate.net
Computational studies can also contribute to understanding the impact of mutations in target enzymes on this compound binding, providing a molecular basis for observed resistance. Furthermore, in silico methods can be used to predict potential off-target interactions and assess the drug-likeness and pharmacokinetic properties of this compound, although these specific applications for this compound are not detailed in the provided snippets. researchgate.net The application of a "Molecular Modeling Approach" in the design of Type II Topoisomerase Inhibitors, including this compound, highlights the use of computational design and interaction calculations with amino acid residues in its development and study. researchgate.net
Advanced Microbiological Assays for Time-Kill and Post-Antibiotic Effects
Advanced microbiological assays, such as time-kill studies and post-antibiotic effect (PAE) measurements, are essential for characterizing the dynamic antibacterial activity of this compound. Time-kill assays measure the rate and extent of bacterial killing over time at different concentrations of the antibiotic. mdpi.comresearchgate.netsemanticscholar.orgasm.orgnih.govnih.gov These studies provide information on whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the speed of its action. This compound has been reported to have in vitro bactericidal activity. nih.govasm.org
The post-antibiotic effect (PAE) is a phenomenon where bacterial growth remains suppressed for a period after the antibiotic concentration drops below the minimum inhibitory concentration (MIC). nih.govresearchgate.netasm.orgembopress.orggutmicrobiotaforhealth.comchosunobr.org PAE studies are crucial for designing appropriate dosing regimens. These assays typically involve exposing bacteria to the antibiotic for a short period, removing the antibiotic, and then monitoring the regrowth of the bacterial population over time compared to a control. nih.govgutmicrobiotaforhealth.com While specific time-kill curves and PAE durations for this compound are not provided in detail in the snippets, the mention of its in vitro bactericidal activity nih.govasm.org implies that such studies have been conducted as part of its characterization. These assays provide valuable pharmacodynamic data that complements MIC values and helps predict the effectiveness of this compound in vivo.
Future Perspectives and Research Trajectories for Ds 8587
Translational Potential of Preclinical Findings
Preclinical studies investigating DS-8587 revealed promising activity against challenging bacterial pathogens. Notably, this compound exhibited potent in vitro antibacterial activity against Acinetobacter baumannii, including clinical isolates resistant to existing quinolones. researchgate.netresearchgate.netresearchgate.net Its minimum inhibitory concentrations (MICs) against clinical isolates and its inhibitory activity against target enzymes were reported as superior to those of ciprofloxacin (B1669076) and levofloxacin (B1675101). researchgate.netresearchgate.net Furthermore, studies in murine models demonstrated the in vivo efficacy of this compound against Fusobacterium necrophorum, a Gram-negative obligate anaerobe, in a murine liver abscess model, and against A. baumannii in a murine calf muscle infection model, where efficacy correlated with AUC/MIC values. nih.govasm.org
The potent preclinical activity against difficult-to-treat pathogens like resistant A. baumannii highlights the potential translational value of the findings. researchgate.netresearchgate.net Despite the compound's discontinuation, the data generated from these studies contribute to the understanding of structural features and mechanisms required for activity against such resistant organisms. The challenges in translating preclinical success to clinical approval are well-documented in antibiotic development, with many candidates failing during clinical phases. nih.govasm.org Analyzing the reasons behind the discontinuation of this compound, even if undisclosed, could provide crucial lessons for future translational efforts involving similar antibacterial scaffolds.
Strategies for Mitigating Antimicrobial Resistance Development
Research into this compound included evaluation of its potential for resistance development. Studies indicated that this compound was less affected by certain efflux pumps, specifically adeA/adeB/adeC and abeM efflux pumps, compared to ciprofloxacin. researchgate.net Additionally, the frequency of single-step mutations leading to resistance was observed to be lower with this compound than with ciprofloxacin. researchgate.net These findings suggest that the structural modifications incorporated into this compound may have contributed to a reduced propensity for certain common resistance mechanisms, such as efflux pump activity and the rapid selection of resistant mutants through single-step chromosomal mutations. researchgate.net
Future research can build upon these observations by further investigating the specific interactions of this compound with bacterial efflux pumps and the mechanisms underlying its lower resistance selection frequency. Understanding these aspects at a molecular level could inform strategies for designing new antibacterial agents with improved resistance profiles. Mitigating antimicrobial resistance is a critical global health priority, and insights from compounds like this compound, even those not reaching the market, are valuable for this effort. cdc.govwho.int
Exploration of this compound in Combination Therapies
Future studies could investigate synergistic effects when this compound is combined with other classes of antibiotics active against relevant pathogens. For instance, combinations with cell wall synthesis inhibitors, protein synthesis inhibitors, or agents that disrupt the outer membrane could be explored. Research could focus on evaluating the in vitro synergy, the potential to lower effective concentrations of each drug, and the impact on resistance development in combination. While this compound itself is discontinued (B1498344), this line of research could inform the use of future fluoroquinolones with similar resistance-mitigating properties or highlight the potential of its specific structural features in combination strategies.
Identification of Unexplored Therapeutic Applications
The primary focus of this compound research has been its antibacterial activity against Gram-positive and Gram-negative bacteria, with particular emphasis on A. baumannii and F. necrophorum. nih.govresearchgate.netresearchgate.netasm.org While the compound was developed as a broad-spectrum antibacterial agent, exploring potential applications beyond its initially targeted infections could be considered in future research, although this would likely be contingent on the development of analogues or a re-evaluation of the compound itself.
Given its mechanism of inhibiting bacterial type II topoisomerases, which are essential for bacterial DNA replication, transcription, repair, and recombination, potential applications could theoretically extend to other bacterial infections where these targets are crucial. researchgate.net However, without specific data suggesting activity in other disease models or against pathogens outside its known spectrum, identifying entirely unexplored therapeutic applications for this compound itself is speculative. Future research would need to involve screening or targeted investigation based on its known biological activity and structural properties.
Design and Development of Next-Generation Analogues Based on this compound Scaffolding
This compound is characterized by specific structural features that distinguish it from earlier fluoroquinolones, including fluorination of the cyclopropyl (B3062369) group, a C7 octahydrocyclopentapyrrole moiety, and a methylated C8 position. nih.gov These modifications were likely incorporated to enhance its antibacterial spectrum, potency, and potentially improve its resistance profile. nih.govresearchgate.netresearchgate.net Research indicates this compound has an order of magnitude higher affinity for type II topoisomerases compared to some fluoroquinolones. researchgate.net
The structural framework and the observed favorable properties of this compound, such as its potent activity against resistant strains and lower resistance frequency compared to ciprofloxacin, provide a strong basis for the design and development of next-generation analogues. researchgate.netresearchgate.net Future research could focus on medicinal chemistry efforts to synthesize compounds that retain or enhance the desirable attributes of this compound while potentially addressing any limitations that contributed to its discontinuation. This could involve exploring variations of the C7 and C8 substituents, modifications to the cyclopropyl group, or incorporating other structural elements known to improve pharmacokinetic properties or expand the spectrum of activity. The goal would be to create novel antibacterial agents with improved efficacy, reduced susceptibility to resistance mechanisms, and favorable pharmacological profiles, building upon the knowledge gained from this compound.
Compound Information
| Compound Name | PubChem CID |
| This compound | 56640741 |
| Ciprofloxacin | 2764 |
| Levofloxacin | 151295 |
| Moxifloxacin | 5287407 |
| PD0305970 | 16758698 |
| Netilmicin | 36348 |
| Sitafloxacin | 117703 |
| Ofloxacin | 4583 |
| Balofloxacin | 123854 |
| Garenoxacin | 3003832 |
| Gemifloxacin | 150281 |
| Sparfloxacin | 5217 |
| Gatifloxacin | 53711 |
| Trovafloxacin | 60839 |
| Alatrofloxacin | 60840 |
| Norfloxacin | 4539 |
| Enoxacin | 3226 |
| Lomefloxacin | 3958 |
| Fleroxacin | 3342 |
| Pefloxacin | 4730 |
| Rufloxacin | 5120 |
| Grepafloxacin | 54819 |
| Pazufloxacin | 119704 |
| Clinafloxacin | 65633 |
| Prulifloxacin | 123891 |
| Tosufloxacin | 5516 |
| Nadifloxacin | 44104 |
| Besifloxacin | 11871201 |
| Delafloxacin | 82176126 |
| Finafloxacin | 135411114 |
| Nemonoxacin | 6918766 |
| Ozenoxacin | 135575094 |
| Contezolid | 135556633 |
| Delpazolid | 135556632 |
| Tedizolid | 16126235 |
| Sulbactam | 5742693 |
| Durlobactam | 135594218 |
| Cefiderocol | 6918368 |
| Eravacycline | 44132762 |
| Plazomicin | 11650401 |
| Imipenem | 5280439 |
| Cilastatin | 5280438 |
| Meropenem | 5289450 |
| Vaborbactam | 135594219 |
| Doripenem | 6918751 |
| Ertapenem | 15030349 |
| Biapenem | 6918367 |
| Tebipenem | 6918366 |
| Carbapenems | - |
| Ceftazidime | 5481994 |
| Avibactam | 24873354 |
| Ceftolozane | 11976679 |
| Tazobactam | 5744580 |
| Cefepime | 5460351 |
| Aztreonam | 5742692 |
| Fosfomycin | 33368 |
| Polymyxin B | 135561200 |
| Polymyxin E (Colistin) | 5352662 |
| Tigecycline | 441134 |
| Aminoglycosides | - |
| Netilmicin | 36348 |
| Amikacin | 3319 |
| Gentamicin | 3467 |
| Tobramycin | 1549076 |
| Streptomycin | 5822 |
| Kanamycin | 6026 |
| Linezolid | 443024 |
| Tedizolid phosphate | 24859430 |
| Omadacycline | 11706147 |
| Minocycline | 5280436 |
| Doxycycline | 54671120 |
| Eravacycline | 44132762 |
| Sarecycline | 135594217 |
| Cefazolin | 3348 |
| Cefuroxime | 5479529 |
| Ceftriaxone | 123109 |
| Cefotaxime | 5784 |
| Ceftazidime | 5481994 |
| Cefepime | 5460351 |
| Ceftaroline fosamil | 10050164 |
| Ceftobiprole medocaril | 6918365 |
| Ertapenem | 15030349 |
| Doripenem | 6918751 |
| Imipenem | 5280439 |
| Meropenem | 5289450 |
| Aztreonam | 5742692 |
| Piperacillin | 436783 |
| Tazobactam | 5744580 |
| Ticarcillin | 36892 |
| Clavulanic acid | 5280980 |
| Ampicillin | 6249 |
| Sulbactam | 5742693 |
| Amoxicillin | 3341 |
| Clavulanate | - |
| Penicillin G | 5904 |
| Penicillin V | 4795 |
| Methicillin | 6085 |
| Oxacillin | 6004 |
| Nafcillin | 36920 |
| Cloxacillin | 6094 |
| Dicloxacillin | 30336 |
| Flucloxacillin | 33468 |
| Cephalexin | 2789 |
| Cefaclor | 30698 |
| Cefixime | 5281054 |
| Cefdinir | 441278 |
| Cefpodoxime | 6353899 |
| Cefditoren | 154799 |
| Ceftibuten | 6918369 |
| Ceftizoxime | 5479530 |
| Cefotetan | 5479531 |
| Cefoxitin | 5479532 |
| Cefuroxime axetil | 5479533 |
| Loracarbef | 5280981 |
| Cefprozil | 5479534 |
| Cefadroxil | 47061 |
| Cephradine | 25105 |
| Cefazolin | 3348 |
| Daptomycin | 16125994 |
| Vancomycin | 14969 |
| Teicoplanin | 183194 |
| Dalbavancin | 11507755 |
| Oritavancin | 16126000 |
| Telavancin | 10324927 |
| Fosfomycin | 33368 |
| Nitrofurantoin | 6729 |
| Trimethoprim | 5578 |
| Sulfamethoxazole | 5322 |
| Rifampicin | 6081 |
| Fidaxomicin | 10161975 |
| Rifaximin | 6436209 |
| Metronidazole | 4169 |
| Clindamycin | 27911 |
| Chloramphenicol | 5959 |
| Erythromycin | 3137 |
| Azithromycin | 83790 |
| Clarithromycin | 5281153 |
| Telithromycin | 3081361 |
| Cethromycin | 11970815 |
| Solithromycin | 24859432 |
| Lefamulin | 135594216 |
| Quinupristin | 135561198 |
| Dalfopristin | 135561199 |
| Streptogramins | - |
| Linezolid | 443024 |
| Tedizolid | 16126235 |
| Retapamulin | 10048866 |
| Mupirocin | 446590 |
| Fusidic acid | 6437624 |
| Rifampin | 6081 |
| Rifabutin | 6918370 |
| Rifapentine | 6918371 |
| Cycloserine | 5824 |
| Terizidone | 6918372 |
| Capreomycin | 16126001 |
| Viomycin | 16126002 |
| Ethambutol | 3277 |
| Pyrazinamide | 1046 |
| Isoniazid | 3772 |
| Bedaquiline | 16126003 |
| Delamanid | 135594220 |
| Pretomanid | 135594221 |
| Clofazimine | 2790 |
| Dapsone | 2900 |
| Thiacetazone | 5404 |
| Prothionamide | 6918373 |
| Ethionamide | 3370 |
| Para-aminosalicylic acid | 4641 |
| Cycloserine | 5824 |
| Linezolid | 443024 |
| Moxifloxacin | 5287407 |
| Gatifloxacin | 53711 |
| Clofazimine | 2790 |
| Bedaquiline | 16126003 |
| Delamanid | 135594220 |
| Pretomanid | 135594221 |
| Amikacin | 3319 |
| Kanamycin | 6026 |
| Streptomycin | 5822 |
| Capreomycin | 16126001 |
| Viomycin | 16126002 |
| Gentamicin | 3467 |
| Tobramycin | 1549076 |
| Levofloxacin | 151295 |
| Moxifloxacin | 5287407 |
| Gatifloxacin | 53711 |
| Ciprofloxacin | 2764 |
| Ofloxacin | 4583 |
| Ethambutol | 3277 |
| Pyrazinamide | 1046 |
| Isoniazid | 3772 |
| Rifampicin | 6081 |
| Rifabutin | 6918370 |
| Rifapentine | 6918371 |
| Dapsone | 2900 |
| Clofazimine | 2790 |
| Thiacetazone | 5404 |
| Prothionamide | 6918373 |
| Ethionamide | 3370 |
| Para-aminosalicylic acid | 4641 |
| Cycloserine | 5824 |
| Terizidone | 6918372 |
| Capreomycin | 16126001 |
| Viomycin | 16126002 |
| Amikacin | 3319 |
| Kanamycin | 6026 |
| Streptomycin | 5822 |
| Bedaquiline | 16126003 |
| Delamanid | 135594220 |
| Pretomanid | 135594221 |
| Linezolid | 443024 |
| Tedizolid | 16126235 |
| Omadacycline | 11706147 |
| Eravacycline | 44132762 |
| Sarecycline | 135594217 |
| Tigecycline | 441134 |
| Minocycline | 5280436 |
| Doxycycline | 54671120 |
| Polymyxin B | 135561200 |
| Colistin | 5352662 |
| Fosfomycin | 33368 |
| Nitrofurantoin | 6729 |
| Trimethoprim | 5578 |
| Sulfamethoxazole | 5322 |
| Daptomycin | 16125994 |
| Vancomycin | 14969 |
| Teicoplanin | 183194 |
| Dalbavancin | 11507755 |
| Oritavancin | 16126000 |
| Telavancin | 10324927 |
| Linezolid | 443024 |
| Tedizolid | 16126235 |
| Quinupristin | 135561198 |
| Dalfopristin | 135561199 |
| Retapamulin | 10048866 |
| Mupirocin | 446590 |
| Fusidic acid | 6437624 |
| Rifampicin | 6081 |
| Rifabutin | 6918370 |
| Rifapentine | 6918371 |
| Fidaxomicin | 10161975 |
| Rifaximin | 6436209 |
| Metronidazole | 4169 |
| Clindamycin | 27911 |
| Chloramphenicol | 5959 |
| Erythromycin | 3137 |
| Azithromycin | 83790 |
| Clarithromycin | 5281153 |
| Telithromycin | 3081361 |
| Cethromycin | 11970815 |
| Solithromycin | 24859432 |
| Lefamulin | 135594216 |
| Ceftazidime | 5481994 |
| Avibactam | 24873354 |
| Ceftolozane | 11976679 |
| Tazobactam | 5744580 |
| Cefepime | 5460351 |
| Aztreonam | 5742692 |
| Sulbactam | 5742693 |
| Durlobactam | 135594218 |
| Imipenem | 5280439 |
| Cilastatin | 5280438 |
| Meropenem | 5289450 |
| Vaborbactam | 135594219 |
| Doripenem | 6918751 |
| Ertapenem | 15030349 |
| Biapenem | 6918367 |
| Tebipenem | 6918366 |
| Cefiderocol | 6918368 |
| Piperacillin | 436783 |
| Tazobactam | 5744580 |
| Ticarcillin | 36892 |
| Clavulanic acid | 5280980 |
| Ampicillin | 6249 |
| Sulbactam | 5742693 |
| Amoxicillin | 3341 |
| Clavulanate | - |
| Penicillin G | 5904 |
| Penicillin V | 4795 |
| Methicillin | 6085 |
| Oxacillin | 6004 |
| Nafcillin | 36920 |
| Cloxacillin | 6094 |
| Dicloxacillin | 30336 |
| Flucloxacillin | 33468 |
| Cephalexin | 2789 |
| Cefaclor | 30698 |
| Cefixime | 5281054 |
| Cefdinir | 441278 |
| Cefpodoxime | 6353899 |
| Cefditoren | 154799 |
| Ceftibuten | 6918369 |
| Ceftizoxime | 5479530 |
| Cefotetan | 5479531 |
| Cefoxitin | 5479532 |
| Cefuroxime axetil | 5479533 |
| Loracarbef | 5280981 |
| Cefprozil | 5479534 |
| Cefadroxil | 47061 |
| Cephradine | 25105 |
| Cefazolin | 3348 |
| Ceftaroline fosamil | 10050164 |
| Ceftobiprole medocaril | 6918365 |
Q & A
Q. What is the primary mechanism of action of DS-8587, and how can researchers validate its target specificity?
this compound functions as a DNA topoisomerase inhibitor, disrupting bacterial DNA replication by stabilizing the enzyme-DNA cleavage complex. To validate target specificity, researchers should:
- Perform enzyme inhibition assays using purified DNA topoisomerases (e.g., gyrase or topoisomerase IV) to measure IC50 values.
- Compare activity against mutant strains with altered quinolone resistance-determining regions (QRDRs) to confirm target engagement .
- Use competitive binding assays with radiolabeled quinolones to assess binding affinity to α2-adrenergic receptors, ensuring off-target effects are negligible (e.g., Ki values >500 nM for non-target receptors) .
Q. What is the spectrum of antibacterial activity for this compound, and how should researchers determine its efficacy against resistant pathogens?
this compound exhibits potent activity against quinolone-resistant Acinetobacter baumannii, including strains with QRDR mutations. Researchers should:
- Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against clinical isolates.
- Include comparator quinolones (e.g., ciprofloxacin, levofloxacin) to benchmark efficacy.
- Test activity in the presence of efflux pump inhibitors (e.g., carbonyl cyanide m-chlorophenylhydrazone) to differentiate intrinsic activity from efflux-mediated resistance .
Q. What key advantages does this compound offer over classical quinolones in preclinical studies?
- Reduced efflux susceptibility : this compound is less affected by AdeABC or AbeM efflux pumps compared to ciprofloxacin, as shown via efflux pump knockout mutant studies .
- Lower mutation frequency : Single-step resistance mutations occur at a lower rate (e.g., 10⁻⁹ to 10⁻¹⁰) than with ciprofloxacin, assessed using mutation prevention concentration (MPC) assays .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy in complex infection models?
- In vitro models : Use biofilm assays with quinolone-resistant A. baumannii to assess penetration and bactericidal activity under simulated physiological conditions (e.g., artificial sputum medium).
- In vivo models : Employ neutropenic murine thigh infection models, correlating pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) with bacterial load reduction .
- Combination therapy : Test synergy with β-lactams or aminoglycosides using checkerboard assays (fractional inhibitory concentration index) to address multidrug resistance .
Q. What methodologies are critical for investigating this compound’s ability to overcome efflux-mediated resistance?
- Efflux pump gene expression analysis : Quantify adeA, adeB, adeC, and abeM mRNA levels via qRT-PCR in this compound-treated vs. untreated isolates.
- Proton gradient disruption : Measure intracellular drug accumulation using fluorometric assays in the presence/absence of efflux pump inhibitors (e.g., phenyl-arginine-β-naphthylamide).
- Genetic knockout models : Compare MICs in wild-type vs. adeABC or abeM knockout strains to isolate efflux contributions .
Q. How can researchers analyze the lower mutation frequency associated with this compound resistance?
- Mutation rate assays : Use fluctuation tests to quantify spontaneous resistance frequencies in large bacterial populations (>10⁹ CFUs).
- Whole-genome sequencing : Identify mutations in QRDRs (e.g., gyrA, parC) and non-QRDR loci (e.g., regulatory genes) in resistant mutants.
- MPC studies : Determine the drug concentration preventing mutant subpopulation growth by plating on agar with 2× to 8× MIC .
Q. What strategies are recommended for resolving contradictions in this compound activity data across studies?
- Standardize experimental conditions : Control variables like pH, cation content (Mg²⁺, Ca²⁺), and inoculum size, which affect quinolone activity.
- Cross-validate methods : Compare MICs from broth microdilution, agar dilution, and Etest® for consistency.
- Genetic characterization : Confirm strain backgrounds via multilocus sequence typing (MLST) and screen for undocumented resistance mechanisms (e.g., plasmid-borne qnr genes) .
Methodological Guidelines
- Data reproducibility : Document experimental protocols in line with Materials and Methods standards, including bacterial strain sources, growth media, and assay conditions .
- Ethical reporting : Disclose conflicts of interest and adhere to antimicrobial susceptibility testing guidelines (e.g., CLSI, EUCAST) for transparency .
- Statistical rigor : Use non-linear regression for dose-response curves (e.g., Hill slopes) and Mann-Whitney U tests for comparing mutant frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
